molecular formula C17H20N2OS B2953076 1-(1-Hydroxy-3-phenylpropan-2-yl)-3-(4-methylphenyl)thiourea CAS No. 338963-09-0

1-(1-Hydroxy-3-phenylpropan-2-yl)-3-(4-methylphenyl)thiourea

Cat. No.: B2953076
CAS No.: 338963-09-0
M. Wt: 300.42
InChI Key: FOUNITCIJWKJJL-UHFFFAOYSA-N
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Description

1-(1-Hydroxy-3-phenylpropan-2-yl)-3-(4-methylphenyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound, in particular, features a hydroxyphenyl group and a methylphenyl group attached to a thiourea backbone, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Hydroxy-3-phenylpropan-2-yl)-3-(4-methylphenyl)thiourea typically involves the reaction of appropriate amines with isothiocyanates. A common synthetic route might include:

    Step 1: Preparation of the amine precursor by reacting 1-hydroxy-3-phenylpropan-2-amine with 4-methylphenyl isothiocyanate.

    Step 2: The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions.

    Step 3: The product is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for thioureas often involve large-scale reactions in batch or continuous flow reactors. The choice of solvent, temperature, and reaction time are optimized to maximize yield and purity. Catalysts or additives may be used to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-(1-Hydroxy-3-phenylpropan-2-yl)-3-(4-methylphenyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(1-Hydroxy-3-phenylpropan-2-yl)-3-(4-methylphenyl)thiourea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxy and thiourea groups can form hydrogen bonds or coordinate with metal ions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-Hydroxy-3-phenylpropan-2-yl)-3-phenylthiourea
  • 1-(1-Hydroxy-3-phenylpropan-2-yl)-3-(4-chlorophenyl)thiourea
  • 1-(1-Hydroxy-3-phenylpropan-2-yl)-3-(4-methoxyphenyl)thiourea

Uniqueness

1-(1-Hydroxy-3-phenylpropan-2-yl)-3-(4-methylphenyl)thiourea is unique due to the presence of both hydroxy and methylphenyl groups, which may impart distinct chemical and biological properties compared to its analogs. These structural features can influence its reactivity, solubility, and interaction with biological targets.

Properties

IUPAC Name

1-(1-hydroxy-3-phenylpropan-2-yl)-3-(4-methylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2OS/c1-13-7-9-15(10-8-13)18-17(21)19-16(12-20)11-14-5-3-2-4-6-14/h2-10,16,20H,11-12H2,1H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOUNITCIJWKJJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)NC(CC2=CC=CC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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